N-(3-acetamido-5-methyl-1-adamantyl)acetamide
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Overview
Description
N-(3-acetamido-5-methyl-1-adamantyl)acetamide is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of an acetamido group and a methyl group attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamido-5-methyl-1-adamantyl)acetamide typically involves the acylation of 3-amino-5-methyladamantane. The reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamido-5-methyl-1-adamantyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(3-acetamido-5-methyl-1-adamantyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral drugs.
Industry: Utilized in the production of high-performance polymers and materials due to its stability and rigidity.
Mechanism of Action
The mechanism of action of N-(3-acetamido-5-methyl-1-adamantyl)acetamide involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to inhibit certain ion channels and enzymes, which can lead to antiviral and analgesic effects. The compound’s rigid structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylacetamide
- 3,5-Dimethyladamantan-1-ylacetamine
- Memantine
- Rimantadine
- Amantadine
Uniqueness
N-(3-acetamido-5-methyl-1-adamantyl)acetamide is unique due to the presence of both acetamido and methyl groups on the adamantane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-acetamido-5-methyl-1-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10(18)16-14-5-12-4-13(3,7-14)8-15(6-12,9-14)17-11(2)19/h12H,4-9H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXOZJNYVQVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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